molecular formula C23H20N2O5 B4952369 2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid

2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid

Cat. No.: B4952369
M. Wt: 404.4 g/mol
InChI Key: TWKZYGHNDSCERL-UHFFFAOYSA-N
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Description

2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid is an organic compound with a complex structure that includes aromatic rings, an amide group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid typically involves multiple steps. One common method starts with the acylation of 2,2-diphenylacetic acid to form the corresponding acyl chloride. This intermediate is then reacted with 4-nitroaniline to form the amide bond. The final step involves the addition of a propanoic acid moiety to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The aromatic rings can undergo electrophilic substitution reactions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted amides or esters.

Scientific Research Applications

2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,2-diphenylacetyl)amino]-3-(1H-indol-3-yl)propanoic acid: Similar structure but with an indole group instead of a nitrophenyl group.

    2-[(2,2-diphenylacetyl)amino]-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c26-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)24-20(23(27)28)15-16-11-13-19(14-12-16)25(29)30/h1-14,20-21H,15H2,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKZYGHNDSCERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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